molecular formula C4H10O2S2 B1353520 Disulfide, diethoxy CAS No. 28752-22-9

Disulfide, diethoxy

Cat. No.: B1353520
CAS No.: 28752-22-9
M. Wt: 154.3 g/mol
InChI Key: WVUYNWCKWXAGLA-UHFFFAOYSA-N
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Description

Disulfide, diethoxy is an organic compound characterized by the presence of a disulfide bond (S-S) flanked by ethoxy groups. This compound is part of the broader class of disulfides, which are known for their significant roles in various chemical and biological processes. Disulfides are often utilized in the stabilization of protein structures, as intermediates in organic synthesis, and in various industrial applications.

Scientific Research Applications

Disulfide, diethoxy has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.

    Biology: Plays a role in the study of protein folding and stabilization due to its ability to form disulfide bonds.

    Medicine: Investigated for its potential in drug delivery systems and as a component in the design of bioactive molecules.

    Industry: Utilized in the production of polymers, as a vulcanizing agent in rubber manufacturing, and in the formulation of certain adhesives and sealants.

Mechanism of Action

Disulfiram blocks the oxidation of alcohol at the acetaldehyde stage during alcohol metabolism following disulfiram intake causing an accumulation of acetaldehyde in the blood producing highly unpleasant symptoms .

Safety and Hazards

The safety and hazards of “Disulfide, diethoxy” can be found in its SDS (Safety Data Sheet) which includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Future Directions

The future of synthetic chemistry including organic synthesis, inorganic synthesis and polymer synthesis was briefly summarized as Ability Improvement of Synthesis and Application Enhancement of Synthesis, based on these two topics, several future directions in synthetic chemistry are briefly discussed . Future directions in solid state chemistry was held to address the interfaces in the fields where there would be significant opportunity for the development of new scientific advancements through increased interaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disulfide, diethoxy can be synthesized through the oxidative coupling of thiols. One common method involves the reaction of ethanethiol with an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired disulfide compound.

Industrial Production Methods: In industrial settings, the synthesis of disulfides often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity. Additionally, the process may involve the use of solvents like ethanol to facilitate the reaction and improve yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: It can be reduced back to the corresponding thiols using reducing agents like dithiothreitol or sodium borohydride.

    Substitution: The ethoxy groups can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: Dithiothreitol, sodium borohydride, or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ethanethiol.

    Substitution: Various substituted disulfides depending on the nucleophile used.

Comparison with Similar Compounds

    Dimethyl disulfide: Another simple disulfide with methyl groups instead of ethoxy groups.

    Diphenyl disulfide: Contains phenyl groups, making it more hydrophobic and less reactive than disulfide, diethoxy.

    Dithiothreitol: A reducing agent that can cleave disulfide bonds, often used in biochemical applications.

Uniqueness: this compound is unique due to its ethoxy groups, which confer specific solubility and reactivity properties. Compared to other disulfides, it offers a balance between hydrophilicity and hydrophobicity, making it versatile for various applications in both aqueous and organic environments.

Properties

IUPAC Name

(ethoxydisulfanyl)oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2S2/c1-3-5-7-8-6-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUYNWCKWXAGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOSSOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447561
Record name Disulfide, diethoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28752-22-9
Record name Disulfide, diethoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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